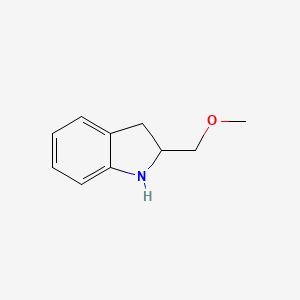

2-(Methoxymethyl)indoline

Description

Significance of the Indoline (B122111) Scaffold in Contemporary Organic Synthesis

The indoline framework is a cornerstone in medicinal chemistry and organic synthesis, largely because it is a core component of numerous natural products, particularly alkaloids, as well as a wide array of pharmaceuticals. ccspublishing.org.cnrsc.org Molecules containing the indoline nucleus exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties. nih.gov

The versatility of the indoline scaffold makes it a subject of intense research. Its structure allows for functionalization at various positions, enabling the synthesis of diverse and complex molecules. The development of novel synthetic methods to construct and modify the indoline ring is a key area of focus for synthetic chemists. aablocks.com This has led to the creation of fused and spirocyclic indolines, which are often found in bioactive natural products. chemenu.com The inherent chemical reactivity and stability of the indoline motif make it an important building block for creating new therapeutic agents and functional materials. nih.gov

Overview of Research Directions in 2-Substituted Indoline Derivatives

The synthesis of enantiomerically pure 2-substituted indolines is of great importance as these structures are frequently found in many biologically active compounds and alkaloid natural products. ccspublishing.org.cn Consequently, significant research efforts have been directed towards developing efficient strategies for their asymmetric synthesis. Key research directions include:

Asymmetric Catalysis: This is a dominant approach, involving methods like the metal-catalyzed asymmetric hydrogenation of indoles and asymmetric hydrosilylation. ccspublishing.org.cn Chiral Brønsted acids have also been successfully employed as organocatalysts for the transfer hydrogenation of indole (B1671886) derivatives to produce optically active indolines with high enantioselectivity.

Use of Chiral Auxiliaries: Chiral auxiliaries are attached to a substrate to control the stereochemical outcome of a reaction. Research has demonstrated the synthesis of new chiral auxiliaries derived from (S)-indoline-2-carboxylic acid for use in stereoselective reactions. kaist.ac.kr

C-H Bond Functionalization: The direct activation and functionalization of C-H bonds represent a powerful and atom-economical strategy. Palladium-catalyzed C(sp³)-H bond activation has been explored for the synthesis of chiral indoline derivatives. ccspublishing.org.cn

Dearomatization Reactions: Novel methods involving the dearomatization of indole derivatives are being developed to access complex indoline structures. This includes visible-light-induced dearomatization to produce 2-substituted indolines.

A significant area of application for these compounds is in asymmetric synthesis, where they act as directing groups or chiral building blocks. For instance, (S)-2-(methoxymethyl)indoline has been utilized as a chiral auxiliary. In one study, it was converted into the corresponding α-ketoamide, which then participated in a samarium(II) iodide-mediated pinacol (B44631) coupling reaction. This reaction proceeded with high diastereoselectivity, demonstrating the auxiliary's effectiveness in controlling the stereochemistry of the product. wiley-vch.de

Another key research finding involves the synthesis of new chiral auxiliaries from (S)-indoline-2-carboxylic acid. Specifically, (S)-2-methoxymethylindoline was synthesized and subsequently used to prepare chiral α-ketoamides. The diastereoselective addition of organometallic reagents to these α-ketoamides resulted in α-hydroxyamides with exceptionally high diastereoselectivities (up to 99% de). kaist.ac.kr This highlights the potential of 2-(methoxymethyl)indoline as a highly effective chiral control element in the synthesis of complex, optically active molecules.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 365250-59-5 | chemenu.combldpharm.combldpharm.comcombi-blocks.com |

| Molecular Formula | C₁₀H₁₃NO | chemenu.combldpharm.combldpharm.com |

| Molecular Weight | 163.22 g/mol | chemenu.combldpharm.com |

| IUPAC Name | 2-(methoxymethyl)-2,3-dihydro-1H-indole | chemenu.com |

Table 2: Research Application of (S)-2-(Methoxymethyl)indoline Derivative

| Reaction Type | Reactant | Reagent | Product | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| Diastereoselective addition | Chiral α-ketoamides from (S)-2-methoxymethylindoline | Organometallic reagents | α-Hydroxyamides | Up to 99% de | kaist.ac.kr |

| Pinacol Coupling | (S)-N-pyruvoyl-2-(methoxymethyl)indoline | SmI₂, HMPA, tBuOH | Diol | 95:5 ((S,S):(S,R)) | wiley-vch.de |

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIBKRPIJJHYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717167 | |

| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365250-59-5 | |

| Record name | 2-(Methoxymethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Chemical Reactivity and Derivatization of 2 Methoxymethyl Indoline

Elucidating Reaction Pathways at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring is a key site for functionalization, behaving as a secondary amine. Its reactivity is primarily centered on N-alkylation and N-acylation, which are fundamental transformations for modifying the properties of the indoline core.

N-Alkylation: The indoline nitrogen can be readily alkylated using various electrophiles. Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer" reactions, allow for the use of alcohols as alkylating agents, which is an environmentally benign approach. organic-chemistry.org Iron- and iridium-based catalysts have proven effective for this transformation. For instance, an iron-tricarbonyl cyclopentadienone complex can catalyze the N-alkylation of indolines with a broad range of primary alcohols, including benzyl (B1604629), furfuryl, and simple aliphatic alcohols. nih.gov The reaction proceeds via a tandem dehydrogenation of the alcohol to an aldehyde, condensation with the indoline nitrogen to form an enamine or iminium ion, followed by reduction. organic-chemistry.orgnih.gov

| Alcohol Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl alcohol | N-Benzylindoline | 99 | Fe-1 (5 mol%), Me3NO (10 mol%), K2CO3 (1 equiv.), TFE, 110 °C, 18h |

| 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)indoline | 90 | |

| 4-Fluorobenzyl alcohol | N-(4-Fluorobenzyl)indoline | 73 | |

| (2-Furanyl)methanol | N-(2-Furylmethyl)indoline | 50 | |

| (2-Thienyl)methanol | N-(2-Thienylmethyl)indoline | 73 | |

| Ethanol | N-Ethylindoline | 99 |

N-Acylation: Acylation of the indoline nitrogen is another fundamental reaction pathway, typically achieved using acyl chlorides, anhydrides, or other activated carbonyl species to form the corresponding N-acylindoline. acs.orgnih.gov These reactions are often performed in the presence of a base to neutralize the acid byproduct. For example, 5-nitroindoline (B147364) can be acylated with 4-fluorobenzoyl chloride or protected with a Boc group using di-tert-butyl dicarbonate (B1257347) in high yields. acs.org More recently, methods using less reactive acyl sources like thioesters have been developed, requiring a base such as cesium carbonate to facilitate the reaction. beilstein-journals.org N-acylated indolines are important intermediates in medicinal chemistry and can serve as precursors for further transformations. acs.orgbeilstein-journals.org

Regioselective Functionalization of the Benzene (B151609) Ring within the Indoline Core

While the pyrrole (B145914) moiety of indoles is inherently more reactive, functionalization of the C4-C7 positions on the benzenoid ring of the indoline core is a significant challenge due to the lower and quasi-equivalent reactivity of these C-H bonds. chim.itnih.gov Achieving regioselectivity typically requires the use of directing groups, which coordinate to a transition metal catalyst and guide the reaction to a specific C-H bond, usually in the ortho position. nih.govnih.gov

A common and powerful strategy involves the installation of a directing group on the indoline nitrogen. For instance, an N-P(O)tBu₂ group has been used to direct palladium-catalyzed C7 arylation of indoles. acs.org A particularly effective method for achieving functionalization at the C7 position of 2-substituted indoles is iridium-catalyzed borylation. msu.edunih.gov This reaction proceeds selectively at the C7 position without the need for N-protection, overriding the inherent reactivity at other sites. The resulting 7-borylated indoles are versatile intermediates for cross-coupling reactions. msu.edunih.gov

Another successful approach involves a three-step sequence: reduction of a substituted indole (B1671886) to the corresponding indoline, C-H functionalization at the desired position on the benzene ring, and subsequent re-aromatization to the functionalized indole. nih.gov This strategy leverages the different reactivity patterns of the indoline ring to access substitution patterns that are difficult to achieve directly on the indole nucleus. For example, directing groups on the nitrogen of the indoline can steer palladium-catalyzed olefination or arylation to the C4, C5, or C6 positions. nih.govnih.gov

| Position | Reaction Type | Catalyst/Reagents | Key Strategy | Reference |

|---|---|---|---|---|

| C7 | Borylation | [Ir(cod)OMe]2, dtbpy, HBPin | Nitrogen-directed C-H activation on 2-substituted indole | msu.edunih.gov |

| C7 | Arylation | Pd(OAc)2 | N-P(O)tBu2 directing group | acs.org |

| C6 | Arylation | Cu(OAc)2 | N-P(O)tBu2 directing group | acs.org |

| C4 | Olefination | Pd(OAc)2 | N-Tf protecting/directing group on tryptophan derivative | nih.gov |

| C4 | Arylation | Pd(OAc)2 | C3-pivaloyl directing group | acs.org |

Reactivity Studies and Transformations of the Methoxymethyl Group

The methoxymethyl group at the C2 position is an ether moiety, and its reactivity is governed by the chemistry of the C-O bonds.

Investigation of Ring-Opening and Rearomatization Pathways to Indole Derivatives

The indoline core of 2-(methoxymethyl)indoline can undergo two major competing transformations: cleavage of the five-membered ring or dehydrogenation to form an indole.

Ring-Opening: The hydrogenated pyrrole ring of indoline can be opened via C-N bond cleavage. Studies on the hydrodenitrogenation (HDN) of indole show that the initial step is hydrogenation to indoline. mdpi.com This indoline intermediate can then undergo hydrogenolysis, where the C-N bonds of the saturated heterocyclic ring are cleaved. This process typically leads to the formation of substituted anilines, such as o-alkylanilines. mdpi.com For this compound, this pathway would be expected to yield derivatives of 2-ethylaniline.

Rearomatization to Indole Derivatives: The most common transformation of the indoline scaffold is its oxidation (dehydrogenation) to the corresponding aromatic indole. This rearomatization is a key step in many synthetic sequences. nih.gov A wide variety of reagents and catalysts have been developed for this purpose. Mild, copper(I)-catalyzed methods using an organic percarbonate as the oxidant have been successfully applied on a large scale. acs.org Iron salts, in conjunction with TEMPO, can also effectively catalyze the oxidation of N-alkylated indolines to indoles. nih.gov Other systems utilize manganese, palladium, or iridium catalysts, often with air or oxygen as the terminal oxidant, highlighting the move towards more sustainable and atom-economical processes. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Reference |

|---|---|---|---|---|

| CuI (5 mol%) | Di-tert-butyl percarbonate | Acetonitrile | 80 °C | acs.org |

| FeBr3 (5 mol%)/TEMPO (10 mol%) | t-BuOOH | Dichloromethane | Room Temp. | nih.gov |

| Mn(OAc)3·2H2O | Air | 1,2-Dichloroethane | 100 °C | acs.org |

| Pd/C | O2 | Toluene | 100 °C | nih.gov |

| [Ir(Cp*)Cl2]2 | - (Acceptorless) | Water | 120 °C | organic-chemistry.org |

Control of Stereochemistry in Derivatization Reactions

The control of stereochemistry is a critical aspect of the derivatization of this compound, enabling the synthesis of specific stereoisomers of more complex molecules. The inherent chirality of the indoline scaffold, particularly when derived from enantiomerically pure starting materials like (S)-indoline-2-carboxylic acid, can be harnessed to direct the stereochemical outcome of subsequent reactions. This is often achieved by employing the substituted indoline itself as a chiral auxiliary. nih.gov

A key strategy involves the diastereoselective alkylation of N-acylated indoline derivatives. In this approach, the chiral center at the C2 position of the indoline ring dictates the facial selectivity of enolate reactions, leading to the preferential formation of one diastereomer. Research in this area provides significant insights into how the C2 substituent, such as a methoxymethyl group, can effectively control the generation of new stereocenters.

Detailed research by Andersson and Hedenström on a close structural analogue, (S)-2-(2-methoxypropan-2-yl)indoline, offers a clear example of this principle. chim.it This compound, like this compound, can be prepared from (S)-indoline-2-carboxylic acid and utilized as a chiral auxiliary. The study focused on the alkylation of the N-propanoyl derivative, where the enolate formed by deprotonation at the α-carbon of the propanoyl group is shielded by the C2 substituent, directing the incoming electrophile to the opposite face.

The diastereoselectivity of these alkylation reactions was found to be highly effective, yielding products with good to excellent diastereomeric ratios. The results for the alkylation with benzyl bromide and n-butyl iodide are summarized below.

| Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Benzyl Bromide | 86-98% | 96:4 |

| n-Butyl Iodide | 86-98% | 81:19 |

The study further demonstrated that the diastereoselectivity could be enhanced by the addition of lithium chloride (LiCl), which is believed to create a more rigid, chelated enolate structure. chim.it In the benzylation reaction, the use of LiCl as an additive improved the diastereomeric ratio to an exceptional 99.7:0.3. chim.it This high level of stereocontrol underscores the utility of the 2-substituted indoline framework as a powerful chiral auxiliary for constructing new stereogenic centers. The resulting N-acylindoline can then be cleaved to release the enantiomerically enriched carboxylic acid derivative, and the indoline auxiliary can potentially be recovered. nih.gov

The observed stereoselectivity is rationalized by a transition state model where the C2-substituent sterically blocks one face of the N-acyl enolate. The bulky group at the C2 position forces the incoming electrophile to approach from the less hindered face, resulting in the predominant formation of a single diastereomer. This mechanism is a foundational concept in asymmetric synthesis, where a covalently attached chiral group directs the outcome of a chemical transformation. libretexts.org While this data is for a close analogue, the underlying principles of steric shielding by the C2-alkoxy substituent are directly applicable to this compound, predicting similar, effective stereocontrol in its derivatization reactions.

Advanced Analytical and Spectroscopic Characterization of 2 Methoxymethyl Indoline

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to the molecular characterization of 2-(Methoxymethyl)indoline, offering detailed insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every hydrogen and carbon atom in the molecule. While specific experimental data for this exact compound is not widely published, a detailed spectral interpretation can be projected based on the known chemical shifts of the indoline (B122111) core and related 2-substituted derivatives clockss.orgresearchgate.netimperial.ac.ukscispace.com.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The indoline structure, with its aromatic and saturated rings, along with the methoxymethyl substituent, gives rise to a series of distinct signals. Protons on the aromatic ring typically appear in the downfield region (δ 6.5-7.5 ppm). The protons of the saturated five-membered ring and the methoxymethyl group appear in the more upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The aromatic carbons of the benzene (B151609) ring are observed in the δ 110-155 ppm range, while the aliphatic carbons (C2, C3, the side-chain CH₂, and the methoxy (B1213986) CH₃) resonate at higher field strengths.

A summary of the anticipated ¹H and ¹³C NMR chemical shifts for this compound, recorded in a solvent like CDCl₃, is presented below.

Interactive Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~3.5-4.5 (broad s) | - |

| C2-H | ~4.0-4.5 (m) | ~60-65 |

| C3-H₂ | ~2.8-3.4 (m) | ~30-35 |

| C4-H | ~7.0-7.2 (d) | ~127-129 |

| C5-H | ~6.6-6.8 (t) | ~118-120 |

| C6-H | ~7.0-7.2 (t) | ~124-126 |

| C7-H | ~6.7-6.9 (d) | ~110-112 |

| C3a (Quaternary) | - | ~128-132 |

| C7a (Quaternary) | - | ~150-154 |

| -CH₂-O- | ~3.4-3.7 (m) | ~75-80 |

| -O-CH₃ | ~3.3-3.4 (s) | ~58-60 |

Note: The predicted values are based on spectral data from analogous indole (B1671886) and indoline compounds clockss.orgresearchgate.netrsc.org. Actual experimental values may vary.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond of the secondary amine, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O-C linkage of the ether group libretexts.orgthermofisher.com.

Key expected vibrational frequencies include:

N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ is characteristic of the secondary amine in the indoline ring researchgate.netresearchgate.net.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) correspond to the C-H bonds of the benzene ring researchgate.net.

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the CH₂ and CH₃ groups in the saturated ring and the methoxymethyl substituent researchgate.netieeesem.com.

Aromatic C=C Stretch: One or more medium-to-strong peaks in the 1450-1610 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring researchgate.net.

C-O-C Stretch: A strong, prominent band in the fingerprint region, typically between 1070-1150 cm⁻¹, is a key indicator of the ether functional group libretexts.org.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H | Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1610 | Medium-Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |

HRMS is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺ mdpi.com.

The theoretical exact mass of the [M+H]⁺ ion for the molecular formula C₁₀H₁₄NO⁺ is 164.1070. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can reveal characteristic fragmentation patterns that support the proposed structure. Plausible fragmentation pathways for protonated this compound would include the neutral loss of the methoxymethyl group or parts thereof, providing fragments that can be analyzed to piece together the molecular structure scirp.orgresearchgate.netnih.gov.

Interactive Table: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Protonated Parent Ion [M+H]⁺ | [C₁₀H₁₄NO]⁺ | 164.1070 |

| Fragment: Loss of CH₂O | [C₉H₁₂N]⁺ | 134.0964 |

| Fragment: Loss of •OCH₃ | [C₉H₁₁N]⁺• | 133.0886 |

| Fragment: Loss of CH₂OCH₃ | [C₈H₈N]⁺ | 118.0651 |

Advanced Mass Spectrometric Techniques

Beyond standard HRMS, more specialized mass spectrometry techniques offer deeper structural insights and enhanced sensitivity.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technique offers the highest mass resolution and accuracy currently available rsc.orgrsc.org. For a complex sample or in metabolite identification studies, FT-ICR MS could resolve this compound from other compounds with the same nominal mass (isobars), providing unambiguous elemental formula assignments for the parent compound and its fragments nih.govnih.gov. The ultra-high resolution is particularly valuable in confirming the presence of nitrogen and oxygen in the molecule based on the precise mass measurement.

Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS): A triple quadrupole instrument is ideal for quantitative analysis and targeted structural confirmation through Multiple Reaction Monitoring (MRM) mdpi.com. In an MRM experiment, the first quadrupole selects the precursor ion (e.g., m/z 164.1), the second quadrupole acts as a collision cell to induce fragmentation, and the third quadrupole selects for a specific, characteristic product ion (e.g., m/z 118.1). This highly specific transition provides excellent sensitivity and selectivity, making it suitable for quantifying the compound in complex matrices mdpi.com.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: While less common for small molecules like indoline derivatives compared to ESI, advanced matrices are being developed that could facilitate their analysis. For instance, certain nitro-indole derivatives have been shown to act as effective dual-polarity matrices, potentially enabling the analysis of this compound and its derivatives in solid-state samples or for mass spectrometry imaging applications.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are standard for separating this compound from reaction byproducts or impurities and for assessing its purity researchgate.netrsc.org.

A typical method for purity analysis would involve Reversed-Phase HPLC (RP-HPLC) nih.govcetjournal.it. In this technique, the compound is separated based on its hydrophobicity. The indoline core provides significant hydrophobic character, making it well-suited for retention on a nonpolar stationary phase. Purity is typically determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. A purity of ≥95% is common for research-grade chemicals rsc.org.

Interactive Table: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, e.g., 250 mm x 4.6 mm column |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 254 nm or 290 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

Note: The conditions are illustrative and would require optimization for this specific compound cetjournal.ithplc.eu.

Computational Chemistry and Theoretical Investigations of 2 Methoxymethyl Indoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can predict a wide range of molecular properties. For 2-(Methoxymethyl)indoline, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in exploring its electronic and structural features. nih.govnih.gov

The electronic character of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity and electronic transition properties.

For an indoline (B122111) derivative like this compound, the HOMO is typically expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the indoline core. This indicates that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, including the methoxymethyl substituent, signifying the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of the molecule's chemical stability and reactivity. A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations for similar indole (B1671886) derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, suggesting that this compound is likely a relatively stable molecule. researchgate.netsemanticscholar.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

The three-dimensional structure of this compound is critical to its function and interactions. DFT-based geometry optimization allows for the determination of the most stable (lowest energy) conformation of the molecule. google.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

For this compound, the conformational landscape is primarily dictated by the orientation of the methoxymethyl group at the C2 position of the indoline ring. Rotation around the C2-C(methoxy) bond and the C(methoxy)-O bond will lead to various conformers. DFT calculations can identify the most stable conformer, which is likely to be the one that minimizes steric hindrance and maximizes favorable electronic interactions. mdpi.com The indoline ring itself adopts a puckered envelope-like conformation.

Table 2: Key Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C(aromatic)-N Bond Length (Å) | 1.395 |

| N-C2 Bond Length (Å) | 1.472 |

| C2-C3 Bond Length (Å) | 1.545 |

| C2-C(methoxy) Bond Length (Å) | 1.530 |

| C(methoxy)-O Bond Length (Å) | 1.425 |

| C2-N-C(aromatic) Bond Angle (°) | 110.5 |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies, magnetic shielding tensors, and electronic transition energies, theoretical spectra can be generated that aid in the analysis of experimental results. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the optimized molecular structure. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. For this compound, characteristic vibrational bands would be expected for the N-H stretch, aromatic C-H stretches, aliphatic C-H stretches of the indoline ring and methoxymethyl group, and the C-O-C ether stretch. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide insights into the electronic environment of each nucleus. The predicted chemical shifts for the protons and carbons of the indoline ring and the methoxymethyl group can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For this compound, electronic transitions are expected to be of the π → π* type, originating from the aromatic system of the indoline core.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| IR (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1100 (C-O-C stretch) |

| ¹H NMR (ppm) | ~7.0-7.5 (Aromatic protons), ~3.5-4.0 (CH₂ of methoxymethyl), ~3.3 (CH₃ of methoxymethyl), ~3.0-3.5 (CH₂ of indoline ring) |

| ¹³C NMR (ppm) | ~120-150 (Aromatic carbons), ~75 (CH₂ of methoxymethyl), ~60 (C2 of indoline), ~59 (CH₃ of methoxymethyl) |

| UV-Vis (nm) | ~250-290 (π → π* transitions) |

The nature and strength of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular), are crucial for understanding its physical properties and biological activity. Computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize these interactions. dntb.gov.ua

For this compound, potential intramolecular interactions could include weak hydrogen bonds between the nitrogen-bound hydrogen and the oxygen of the methoxymethyl group, depending on the conformation. Intermolecular interactions in the solid or liquid phase would likely be dominated by van der Waals forces and potentially N-H···O or N-H···N hydrogen bonding between molecules. nih.gov

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scirp.orgscielo.org.mx These descriptors, derived from the energies of the frontier molecular orbitals, help in predicting the reactive sites of a molecule.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these descriptors, the reactivity of this compound can be assessed. Furthermore, DFT can be used to model potential reaction pathways, such as electrophilic substitution on the aromatic ring or reactions involving the nitrogen atom. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, providing a detailed understanding of the reaction mechanism. researchgate.netmdpi.comacs.org

Table 4: Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

|---|---|

| Chemical Potential (μ) (eV) | -3.40 |

| Chemical Hardness (η) (eV) | 2.45 |

| Electrophilicity Index (ω) (eV) | 2.35 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for studying static properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, allowing for the exploration of its conformational landscape and thermodynamic properties.

For this compound, an MD simulation would reveal the flexibility of the indoline ring and the rotational freedom of the methoxymethyl substituent. By simulating the molecule in a solvent, such as water, the influence of the environment on its conformation can also be investigated. mdpi.com The results of an MD simulation are a trajectory of atomic positions and velocities, from which various properties, such as radial distribution functions and root-mean-square deviations (RMSD), can be calculated to understand the molecule's dynamic behavior and conformational preferences over time. researchgate.net This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity or biological activity. In the context of this compound, QSAR studies can provide valuable insights into its chemical behavior by establishing a mathematical relationship between its structural or physicochemical properties (descriptors) and its reactivity in various chemical transformations. While specific QSAR studies exclusively focused on the chemical reactivity of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on substituted indole and indoline derivatives. researchgate.netnih.goveurjchem.com

These studies typically involve the generation of a dataset of related compounds with known reactivity data. Various molecular descriptors are then calculated for each compound, and statistical methods are employed to build a predictive model.

Key Molecular Descriptors in QSAR for Reactivity of Indoline Derivatives

For a molecule like this compound, a range of descriptors would be considered in a QSAR study to quantify its structural and electronic features. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for predicting reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Mulliken Charges: These provide information about the charge distribution on different atoms within the molecule, indicating potential sites for nucleophilic or electrophilic attack.

Steric Descriptors: These descriptors relate to the size and shape of the molecule.

Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. researchgate.net

Topological Descriptors (e.g., Wiener Index, Randić Index): These are numerical values derived from the graph representation of the molecule and provide information about its size, shape, and degree of branching.

Thermodynamic Descriptors:

Heat of Formation: This indicates the stability of the molecule.

Gibbs Free Energy of Reaction: This can be calculated for specific reactions to predict their spontaneity.

Hypothetical QSAR Model for the Reactivity of 2-Substituted Indolines

To illustrate the application of QSAR in predicting the chemical reactivity of compounds like this compound, a hypothetical model can be constructed based on common findings in the literature for related heterocyclic systems. Let's consider a hypothetical reaction involving the indoline nitrogen. The reactivity in this case could be the rate constant (log k) of the reaction.

A multiple linear regression (MLR) approach could yield an equation of the following form:

log k = β₀ + β₁(HOMO Energy) + β₂(LUMO Energy) + β₃(Molar Refractivity) + β₄(Dipole Moment)

In this equation, the coefficients (β) would be determined by fitting the experimental data. A positive coefficient for HOMO energy would suggest that higher HOMO energy (stronger electron-donating ability) increases the reaction rate, which is expected for a reaction where the indoline acts as a nucleophile.

Interactive Data Table: Hypothetical Descriptors and Reactivity for a Series of 2-Substituted Indolines

The following table presents hypothetical data for a set of 2-substituted indoline derivatives to illustrate the relationships that can be explored in a QSAR study. This data is for illustrative purposes and is not derived from experimental measurements.

| Compound | Substituent (at C2) | log k (Reactivity) | HOMO (eV) | LUMO (eV) | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) |

| 1 | -H | -2.5 | -5.8 | 1.2 | 43.5 | 1.8 |

| 2 | -CH₃ | -2.2 | -5.6 | 1.3 | 48.1 | 1.9 |

| 3 | -CH₂OH | -2.0 | -5.5 | 1.1 | 50.2 | 2.5 |

| 4 | -CH₂OCH₃ | -1.8 | -5.4 | 1.0 | 54.8 | 2.8 |

| 5 | -CF₃ | -3.0 | -6.2 | 0.5 | 48.3 | 3.5 |

| 6 | -Ph | -1.5 | -5.2 | 0.8 | 68.7 | 2.1 |

This is a hypothetical data table created for illustrative purposes.

From this hypothetical data, a QSAR model could be developed. The data suggests that electron-donating groups (like -CH₃, -CH₂OH, and -CH₂OCH₃) increase the HOMO energy and reactivity, while electron-withdrawing groups (like -CF₃) decrease both. The methoxymethyl group in this compound is electron-donating, which, according to this model, would enhance its nucleophilic reactivity compared to unsubstituted indoline.

Research Findings from Related Indole and Indoline Derivatives

Computational studies on indoline and its derivatives have also highlighted the importance of the nitrogen atom's lone pair availability for nucleophilic reactions. The nature of the substituent at the C2 position can sterically hinder or electronically influence the accessibility of this lone pair, thereby modulating the compound's reactivity. For this compound, the methoxymethyl group is relatively flexible and may not impose significant steric hindrance, while its electronic effect would be to increase the electron density on the indoline ring system, thereby enhancing its reactivity towards electrophiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.